molecular formula C18H28N2O4 B3178562 (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate CAS No. 63628-63-7

(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate

Cat. No.: B3178562
CAS No.: 63628-63-7
M. Wt: 336.4 g/mol
InChI Key: AKFVZALISNAFRA-HNNXBMFYSA-N
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Description

(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate is a chemical compound that belongs to the class of amino acid derivatives. It is often used in organic synthesis and has applications in various fields such as medicinal chemistry and peptide synthesis. The compound is characterized by its tert-butyl ester group, which provides stability and makes it a useful intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate typically involves the protection of the amino group of lysine followed by esterification. One common method includes the use of tert-butyl chloroformate to protect the amino group, followed by the introduction of the benzyloxycarbonyl group. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the removal of protective groups, revealing the free amino functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce free amines.

Scientific Research Applications

(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on its structure and functional groups. The pathways involved may include the modification of proteins or the inhibition of specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid
  • (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate
  • (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate

Uniqueness

(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate is unique due to its tert-butyl ester group, which provides enhanced stability and makes it a valuable intermediate in organic synthesis. This stability is particularly useful in peptide synthesis, where the compound can be used to protect amino groups during the assembly of peptide chains.

Properties

IUPAC Name

tert-butyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-18(2,3)24-16(21)15(19)11-7-8-12-20-17(22)23-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFVZALISNAFRA-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901180406
Record name N6-[(Phenylmethoxy)carbonyl]-L-lysine 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63628-63-7
Record name N6-[(Phenylmethoxy)carbonyl]-L-lysine 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63628-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N6-[(Phenylmethoxy)carbonyl]-L-lysine 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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